Synthetic Yield in Patented IP4-4,6 Derivative Synthesis
The synthesis of 1-(5-Bromopentyl)-1H-pyrazole via alkylation of pyrazole with 1,5-dibromopentane in acetonitrile proceeds with a reported yield of 45% after 18 hours [1]. This yield is notably lower than optimized N-alkylation methods for pyrazoles, such as a catalyst-free Michael addition that achieves >90% yield with >99.9:1 N1/N2 regioselectivity [2]. While the 45% yield may be adequate for initial laboratory-scale preparation, it indicates a potential bottleneck for industrial scale-up and suggests that process optimization (e.g., base, solvent, temperature) could significantly improve efficiency. The use of this compound as a starting material in a patented pharmaceutical synthesis (EP4284809A1) underscores its validated utility despite the moderate yield.
| Evidence Dimension | Synthetic yield for N-alkylation |
|---|---|
| Target Compound Data | 45% yield (1-(5-Bromopentyl)-1H-pyrazole) |
| Comparator Or Baseline | >90% yield for optimized N1-alkyl pyrazole via Michael addition |
| Quantified Difference | >45 percentage point yield gap |
| Conditions | Target: Pyrazole + 1,5-dibromopentane, CH3CN, 18h. Comparator: Catalyst-free Michael addition. |
Why This Matters
This yield comparison informs procurement decisions for scale-up: the compound is available and validated for its intended use, but users should anticipate potential need for yield optimization in large-scale syntheses.
- [1] Molaid. 1-(5-bromopentyl)-1H-pyrazole. Product information, referencing patent EP4284809A1. View Source
- [2] Li, L.; et al. Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org. Chem. 2022, 87, 9876-9884. View Source
